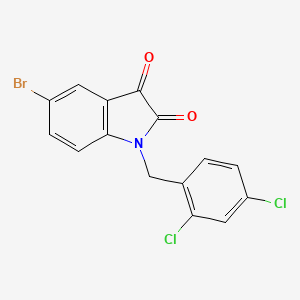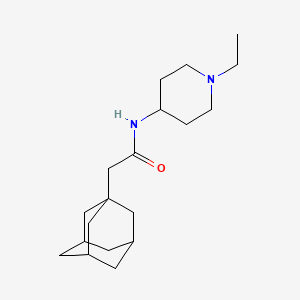![molecular formula C14H17N3O4 B4600372 3-({[3-(2-furyl)-1-methylpropyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4600372.png)
3-({[3-(2-furyl)-1-methylpropyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
3-({[3-(2-furyl)-1-methylpropyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H17N3O4 and its molecular weight is 291.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.12190603 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Properties
- Studies on pyrazines and their derivatives have demonstrated methods for synthesizing carboxylic acids, including those with furyl groups, highlighting the versatility of pyrazine compounds in synthetic chemistry (Sato & Arai, 1982).
- The Stobbe condensation process provides insights into cyclization reactions involving furyl-containing carboxylic acids, which are critical for constructing complex organic molecules (Abdel‐Wahhab & El-Assal, 1968).
- Experimental and quantum-chemical calculations on 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives formation have been explored, indicating the potential for creating structurally diverse compounds with varying biological activities (Yıldırım, Kandemirli, & Akçamur, 2005).
Potential Biological Applications
- Research into the synthesis and antimicrobial evaluation of novel compounds, including bis-α,β-unsaturated ketones and fused pyridine derivatives, suggests the possible application of these compounds in developing new antimicrobial agents (Altalbawy, 2013).
- The creation of carbon-linked glycoglycines through the addition of furyllithium to sugar nitrones underscores the compound's utility in synthesizing complex molecules that could have applications in medicinal chemistry and drug development (Dondoni et al., 1997).
Structural and Mechanistic Insights
- The study of pyrazol-3-ones part III: reactivity of the ring substituents offers valuable insights into the chemical behavior of pyrazole derivatives, which is crucial for designing compounds with desired properties and activities (Varvounis, Fiamegos, & Pilidis, 2007).
- Investigations into the complex network of hydrogen bonds in 3-aminopyrazole-4-carboxylic acid reveal the importance of molecular interactions in determining the stability and reactivity of these compounds, which could influence their application in drug design and other areas of chemistry (Dobson & Gerkin, 1998).
Propiedades
IUPAC Name |
3-[4-(furan-2-yl)butan-2-ylcarbamoyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-9(5-6-10-4-3-7-21-10)15-13(18)12-11(14(19)20)8-17(2)16-12/h3-4,7-9H,5-6H2,1-2H3,(H,15,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIMETWCMAQXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CO1)NC(=O)C2=NN(C=C2C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4600293.png)

![4-bromo-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4600318.png)
![2-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4600326.png)
![ethyl [4-(difluoromethyl)-6-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4600330.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B4600335.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4600339.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4600352.png)
![ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-6-(4-thiomorpholinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4600354.png)
![N-(4-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B4600357.png)




